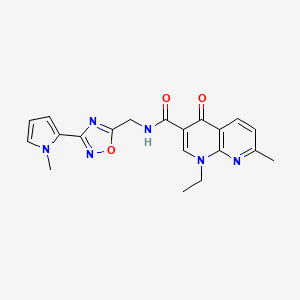

2-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-吗啉乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

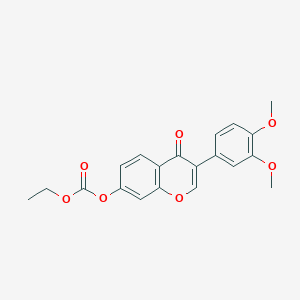

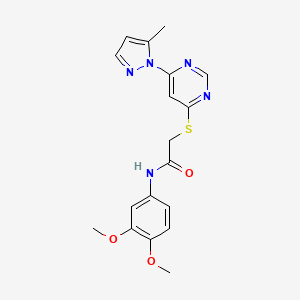

The compound 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a halogenated benzamide derivative. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a complex molecule that may have potential biological activity due to the presence of a brominated quinoline moiety and a morpholinoethyl group. The papers provided discuss related compounds, which can give insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves halogenated hydrocarbon amination reactions. For instance, the preparation of N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide is achieved through a reaction between a chlorinated precursor and morpholine . This suggests that the synthesis of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide could similarly involve a halogenated precursor and morpholine, possibly with additional steps to introduce the tetrahydroquinoline and methyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, HRMS, and X-ray single-crystal diffraction . These techniques could also be applied to determine the structure of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide. The crystal structure of the related compound is triclinic with specific bond angles and hydrogen bonding, which contributes to its three-dimensional structure . The morpholine ring in the related compound adopts a chair conformation, which is a common feature for this type of ring and could be expected in the compound of interest as well.

Chemical Reactions Analysis

The related compounds can undergo various chemical reactions. For example, aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been developed, which shows that the aminoquinoline moiety can direct metal-promoted coupling reactions . This could imply that the quinoline part of the compound may also participate in similar reactions, potentially leading to dimerization or other types of coupling under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The related compound has a high molecular weight and specific crystallographic parameters, which could suggest similar properties for 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide . The presence of bromine could increase the compound's density and influence its reactivity due to the halogen's electronegativity. The compound's solubility and stability could be affected by the presence of the morpholine and quinoline moieties, as seen in the related compound's good antibacterial activity .

科学研究应用

治疗中的四氢异喹啉衍生物

四氢异喹啉,包括 1-甲基-1,2,3,4-四氢异喹啉等化合物,展示了一系列治疗应用。这些化合物最初因其神经毒性而被发现,但后来被认可其神经保护特性,特别是在预防哺乳动物帕金森症方面。它们还因其抗癌潜力而被探索,例如 FDA 批准的用于软组织肉瘤的特拉贝汀。研究表明,四氢异喹啉衍生物有望成为针对包括癌症、疟疾和多种中枢神经系统疾病在内的各种疾病的治疗剂 (Singh & Shah, 2017)。

百里香醌的药物开发

虽然与 2-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-吗啉乙基)苯甲酰胺没有直接联系,但百里香醌(一种具有复杂生物活性特征的化合物)的开发提供了与药物开发途径相关的见解,这可能具有相关性。百里香醌表现出重大的治疗潜力,包括抗癌、抗炎和抗氧化特性。然而,其发展受到物理化学挑战的阻碍,例如有限的生物利用度以及对光和热的敏感性。克服这些障碍并提高其在临床使用中的生物利用度的努力可以为相关化合物的开发提供路线图 (Goyal 等人,2017)。

异喹啉衍生物的药理学重要性

异喹啉衍生物,如 2-溴-N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-吗啉乙基)苯甲酰胺,已被证明具有多种生物活性,包括抗真菌、抗帕金森症、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗菌、抗糖尿病和抗疟疾特性。这突出了基于异喹啉结构的化合物的广泛治疗潜力,使其成为药物开发的有希望的候选者 (Danao 等人,2021)。

属性

IUPAC Name |

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQRHSFJVADIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)